3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Description
The compound 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a synthetic small molecule characterized by:
- A benzamide core linked to a substituted imidazole ring via a methylene bridge.
- A sulfanyl (-S-) group connecting the imidazole to a carbamoyl-methyl moiety bearing a 4-cyanophenyl substituent.
- An N-[(4-methylphenyl)methyl] group attached to the benzamide nitrogen.
This structure combines pharmacophoric elements (imidazole, benzamide, sulfanyl linker) commonly associated with bioactivity, including hydrogen bonding, aromatic stacking, and enzyme inhibition.
Properties
IUPAC Name |
3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-19-5-7-21(8-6-19)17-30-26(34)22-3-2-4-24(15-22)32-14-13-29-27(32)35-18-25(33)31-23-11-9-20(16-28)10-12-23/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFGXTGCUBYNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated imidazole derivatives.
Scientific Research Applications
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyanophenyl and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Structural Analogues from PDB Ligand Database ()
The Tanimoto coefficient (a measure of structural similarity) highlights compounds with partial overlap in pharmacophores. Key examples include:
Key Observations:
Benzimidazole Derivatives with Sulfanyl Linkers ()
The synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide involves:
- Nucleophilic aromatic substitution to attach a sulfanyl-benzaldehyde group to benzimidazole .
- Thiosemicarbazone formation via condensation with thiosemicarbazide.
Comparison with Target Compound:
- Similarities : Both compounds utilize a sulfanyl linker and aromatic heterocycles (imidazole vs. benzimidazole). The sulfanyl group may enhance solubility and metal-binding capacity .
- Differences : The target compound lacks the thiosemicarbazone moiety, which in ’s compound could confer chelation properties or antiviral activity .
N-Carbamimidoyl Benzenesulfonamide ()
The compound N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide () features:
- A sulfonamide core with a pyrazole-derived substituent.
- IR peaks at 1308–1179 cm⁻¹ (SO₂ stretching) and 1617 cm⁻¹ (C=N) .
Comparison with Target Compound:
- Functional Groups: The target replaces sulfonamide with benzamide but retains aromatic NH groups (IR ~3300 cm⁻¹) and electron-withdrawing substituents (cyano) .
- Synthesis : Both compounds employ reflux conditions and crystallization, but uses hydrazine hydrate, suggesting divergent reaction pathways .
Physicochemical and Spectroscopic Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogues:
- Melting Point : Similar benzamide/imidazole hybrids (e.g., ’s compound: 113.9°C) suggest a melting point range of 110–150°C .
- IR Spectroscopy: Expected peaks include: ~3400 cm⁻¹ (N-H stretching, carbamoyl and benzamide). ~2200 cm⁻¹ (C≡N stretch, 4-cyanophenyl). ~1300–1150 cm⁻¹ (C-S and S-H bending) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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